molecular formula C10H14N2O2 B12576760 2-ethoxy-N-(4-methylpyridin-2-yl)acetamide

2-ethoxy-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B12576760
M. Wt: 194.23 g/mol
InChI Key: WLJCLLQZQPMUAZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-methylpyridin-2-yl)acetamide is a heterocyclic compound with the molecular formula C10H14N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride, which is then reacted with ethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylpyridin-2-yl)acetamide
  • 2-cyano-N-(2-isopropyl-4-methylpyridin-3-yl)acetamide
  • N-(pyridin-2-yl)amides

Uniqueness

2-ethoxy-N-(4-methylpyridin-2-yl)acetamide is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance the compound’s solubility and modify its interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethoxy-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-3-14-7-10(13)12-9-6-8(2)4-5-11-9/h4-6H,3,7H2,1-2H3,(H,11,12,13)

InChI Key

WLJCLLQZQPMUAZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

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